molecular formula C7H9N3O B3053447 3,5-Diaminobenzamide CAS No. 53882-15-8

3,5-Diaminobenzamide

Cat. No.: B3053447
CAS No.: 53882-15-8
M. Wt: 151.17 g/mol
InChI Key: RSCMSACQRPYYRN-UHFFFAOYSA-N
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Description

3,5-Diaminobenzamide is an aromatic diamine compound with the chemical formula C7H9N3O. It is characterized by the presence of two amino groups (-NH2) attached to the benzene ring at the 3 and 5 positions, and an amide group (-CONH2) at the 1 position. This compound is of significant interest in various fields of chemistry and materials science due to its unique structural properties and reactivity.

Mechanism of Action

While the specific mechanism of action of 3,5-Diaminobenzamide is not mentioned in the retrieved papers, aminobenzamides, in general, are known to inhibit certain enzymes. For instance, 3-Aminobenzamide is an inhibitor of poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Diaminobenzamide can be synthesized through several methods. One common approach involves the reduction of 3,5-dinitrobenzamide. The reduction can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions. Another method involves the reaction of 3,5-dinitrobenzoic acid with thionyl chloride to form 3,5-dinitrobenzoyl chloride, which is then treated with ammonia to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the catalytic hydrogenation of 3,5-dinitrobenzoic acid. This process uses a hydrogenation catalyst such as nickel-molybdenum-aluminum (Ni-M-Al) to achieve high yields and purity. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete reduction of nitro groups to amino groups .

Chemical Reactions Analysis

Types of Reactions

3,5-Diaminobenzamide undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form corresponding amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) is commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides and related compounds.

Comparison with Similar Compounds

Similar Compounds

    3,4-Diaminobenzamide: Similar structure but with amino groups at the 3 and 4 positions.

    3,5-Diaminobenzoic acid: Similar structure but with a carboxyl group (-COOH) instead of an amide group.

    3,5-Diaminotoluene: Similar structure but with a methyl group (-CH3) instead of an amide group.

Uniqueness

3,5-Diaminobenzamide is unique due to the presence of both amino and amide groups, which confer distinct reactivity and properties. This combination allows for versatile chemical modifications and applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

3,5-diaminobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,8-9H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCMSACQRPYYRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467813
Record name 3,5-diaminobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53882-15-8
Record name 3,5-diaminobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 20.5 gm. (0.097 mole) of 3,5-dinitrobenzamide in 450 ml. of an ethyl acetate-ethanol mixture (2:1) is hydrogenated at 3 atmospheres of hydrogen using 1 gm. of 10% palladium on charcoal as catalyst. When absorption of hydrogen is complete, the catalyst is removed by filtration and the filtrate is concentrated to dryness under reduced pressure and the residue recrystallized from water. There is obtained 11.65 gm. (79% of long yellow needles melting at 108°-9°.
Quantity
0.097 mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
[Compound]
Name
needles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
ethyl acetate ethanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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